molecular formula C21H28N2O3 B14804125 tert-butyl N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate

tert-butyl N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate

Cat. No.: B14804125
M. Wt: 356.5 g/mol
InChI Key: CBVMLUHTBIZQRL-UHFFFAOYSA-N
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Description

tert-Butyl ®-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate is a complex organic compound that features a tert-butyl group, an aminophenyl group, and a hydroxyphenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ®-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate typically involves multiple steps. One common approach is to start with the appropriate amine and alcohol precursors, followed by carbamate formation using tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents like bromine or nitrating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of a nitro group yields an amine.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl ®-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its structural features allow it to mimic natural substrates, providing insights into enzyme mechanisms.

Medicine

In medicine, tert-butyl ®-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate has potential applications as a drug candidate. Its ability to interact with specific biological targets makes it a promising compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl ®-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ®-N-[2-(4-hydroxyphenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate
  • tert-Butyl ®-N-[2-(4-methoxyphenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate

Uniqueness

tert-Butyl ®-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate is unique due to the presence of both an amino group and a hydroxy group, which allows for a wide range of chemical modifications and interactions. This dual functionality makes it more versatile compared to similar compounds that may lack one of these groups.

Properties

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

tert-butyl N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate

InChI

InChI=1S/C21H28N2O3/c1-21(2,3)26-20(25)23(14-13-16-9-11-18(22)12-10-16)15-19(24)17-7-5-4-6-8-17/h4-12,19,24H,13-15,22H2,1-3H3

InChI Key

CBVMLUHTBIZQRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)N)CC(C2=CC=CC=C2)O

Origin of Product

United States

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